6-Prenylnaringenin

Neuroscience Pharmacology GABA Receptor

6-Prenylnaringenin (6-PN, CAS 68236-13-5) is the definitive GABAA PAM (IC50 3.7 μM) for neuroscience research—structurally distinct from 8-PN, which lacks primary GABAA activity. Its unique dual ER-α agonistic/antagonistic profile makes it irreplaceable for SERM development. Demonstrates superior antiproliferative potency against PC-3 cells (IC50 18.4 μM vs. 8-PN). Well-characterized low oral bioavailability (Cmax 543 nmol/L, AUC 3635 nmol·h/L at 500 mg) establishes 6-PN as the essential PK benchmark for prenylated flavonoids. Substituting with 8-PN or naringenin compromises experimental validity.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
CAS No. 68236-13-5
Cat. No. B1664697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Prenylnaringenin
CAS68236-13-5
Synonyms6-Prenylnaringenin;  6 Prenylnaringenin;  6Prenylnaringenin;  6-PN;  YS03; 
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C
InChIInChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3/t17-/m0/s1
InChIKeyYHWNASRGLKJRJJ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Prenylnaringenin (CAS 68236-13-5) Procurement Guide: Structural and Bioactivity Overview


6-Prenylnaringenin (6-PN, CAS 68236-13-5) is a prenylated flavanone, structurally related to naringenin but distinguished by a prenyl group at the C-6 position [1]. This prenylation critically alters the compound's biological activity profile compared to its non-prenylated parent [2]. It is primarily sourced from hops (Humulus lupulus) and is a subject of intense research for its neuroactive, anticancer, and antimicrobial properties [3].

6-Prenylnaringenin (68236-13-5): Why Structural Analogs Are Not Interchangeable


Direct substitution of 6-prenylnaringenin with its close structural analogs—such as its positional isomer 8-prenylnaringenin (8-PN) or the non-prenylated parent naringenin—is scientifically unsound. The specific location of the prenyl group at the C-6 position, versus C-8, fundamentally dictates the compound's interaction with key biological targets, including the GABAA receptor, estrogen receptor alpha (ER-α), and various cancer cell lines [1]. This results in a unique pharmacological profile where, for instance, 6-PN exhibits a dual ER-α agonistic/antagonistic activity not seen with 8-PN [2], and significantly different oral bioavailability compared to its isomer [3]. These quantitative differences have direct implications for research outcomes and the viability of any downstream application.

6-Prenylnaringenin (CAS 68236-13-5) Evidence-Based Differentiation for Scientific Procurement


6-Prenylnaringenin as a GABAA Positive Allosteric Modulator: Potency Differentiation

6-Prenylnaringenin (6-PN) acts as a GABAA positive allosteric modulator (PAM) at the α+β- binding interface. In native GABAA receptors, (2S)-6-prenylnaringenin potentiates GABA-induced displacement of [3H]EBOB binding in a concentration-dependent manner, with an IC50 of 3.7 μM [1]. This is a differentiating feature compared to its positional isomer, 8-prenylnaringenin (8-PN), which is primarily noted for its potent estrogenic effects rather than direct GABAA modulation [2].

Neuroscience Pharmacology GABA Receptor

Divergent Estrogen Receptor-α (ER-α) Activity: Dual Agonism/Antagonism of 6-PN vs. 8-PN and Naringenin

In an OECD-standardized in vitro ER-α transactivation assay using HeLa-9903 cells, 6-prenylnaringenin (6-PN) uniquely exhibited both enhanced ER-α agonistic and antagonistic activity compared to its parent compound, naringenin. Crucially, 8-prenylnaringenin (8-PN) did not demonstrate ER-α antagonistic activity [1]. This dual activity is a key differentiator, as it suggests a more complex and potentially tissue-selective modulation of estrogen signaling.

Endocrinology Cancer Research Estrogen Receptor

Antiproliferative Activity in Prostate Cancer Cells: Superior Efficacy of 6-PN Compared to 8-PN and Isoxanthohumol

In a comparative study on human prostate cancer cell lines, 6-prenylnaringenin (6-PN) exhibited more potent growth inhibition than its close structural analogs. Against PC-3 cells, 6-PN had an IC50 of 18.4±1.2 μM, which was significantly lower than that of 8-prenylnaringenin (8-PN, IC50 = 33.5±1.0 μM) and isoxanthohumol (IXN, IC50 = 45.2±1.1 μM) [1]. This demonstrates that the position of the prenyl group on the flavonoid backbone directly impacts antiproliferative potency.

Oncology Prostate Cancer Flavonoid

Comparative Oral Bioavailability in Humans: 6-PN Exhibits Lower Systemic Exposure than 8-PN

A randomized, double-blind, placebo-controlled crossover trial in 16 healthy volunteers (single oral dose of 500 mg) revealed a significant difference in oral bioavailability between the two positional isomers. The maximum plasma concentration (Cmax) for 8-prenylnaringenin (8-PN) was 5.2-fold higher (2834 nmol/L) than for 6-prenylnaringenin (6-PN; 543 nmol/L) [1]. Similarly, total exposure (AUC) was 4.3-fold greater for 8-PN (15801 nmol·h/L) compared to 6-PN (3635 nmol·h/L) [1].

Pharmacokinetics Clinical Pharmacology ADME

6-Prenylnaringenin (CAS 68236-13-5): Optimal Use Cases Based on Evidence


Neuroscience Research on GABAergic Systems

Procurement of 6-prenylnaringenin is specifically justified for research programs focused on GABAergic neurotransmission. Its established activity as a positive allosteric modulator (PAM) of the GABAA receptor at the α+β- interface, with an IC50 of 3.7 μM, makes it a valuable tool compound for investigating novel sedative, hypnotic, or anxiolytic mechanisms [1]. This application is supported by its unique target engagement profile compared to 8-prenylnaringenin, which is not a primary GABAA PAM [2].

Oncology Research for Non-Hormonal Anticancer Strategies

6-PN is the preferred compound for studies investigating antiproliferative effects against prostate cancer cell lines like PC-3, where it demonstrates superior potency (IC50 = 18.4±1.2 μM) compared to 8-PN and isoxanthohumol [1]. Furthermore, its unique dual agonistic/antagonistic activity at ER-α [2] positions it as a compelling scaffold for developing novel, non-hormonal or tissue-selective anticancer agents, differentiating it from purely estrogenic flavonoids.

Investigation of Selective Estrogen Receptor Modulator (SERM)-Like Scaffolds

For research aimed at developing next-generation SERMs, 6-prenylnaringenin provides a unique starting point. Its demonstrated ability to exhibit both enhanced ER-α agonistic and antagonistic activity, in contrast to 8-PN and naringenin, which do not show this dual profile, is a critical differentiator [1]. This makes 6-PN an essential tool for structure-activity relationship (SAR) studies designed to dissect the molecular basis of tissue-selective estrogen receptor modulation.

Pharmacokinetic and ADME Studies for Prenylated Flavonoids

6-PN is an indispensable comparator compound in pharmacokinetic studies of prenylated flavonoids. Its well-characterized and significantly lower oral bioavailability in humans (Cmax = 543 nmol/L, AUC = 3635 nmol·h/L at 500 mg dose) compared to 8-PN provides a clear benchmark for investigating how subtle structural changes impact absorption and systemic exposure [1]. This makes it a necessary control for any project aiming to improve the oral bioavailability of prenylated flavonoids.

Technical Documentation Hub

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